molecular formula C11H27NSi3 B3056701 Silanamine, N-[bis(trimethylsilyl)ethenylidene]-1,1,1-trimethyl- CAS No. 7351-44-2

Silanamine, N-[bis(trimethylsilyl)ethenylidene]-1,1,1-trimethyl-

Cat. No.: B3056701
CAS No.: 7351-44-2
M. Wt: 257.59 g/mol
InChI Key: UGKYYAJYTDYONV-UHFFFAOYSA-N
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Description

Chemical Identification and Properties The compound “Silanamine, N-[bis(trimethylsilyl)ethenylidene]-1,1,1-trimethyl-” (CAS 1586-73-8) is a silicon-containing organoamine with the molecular formula C₉H₂₇NSi₃ and a molecular weight of 233.58 g/mol . Its structure features a central silanamine backbone substituted with two trimethylsilyl groups and an ethenylidene moiety.

Physical State and Applications This compound is a liquid at room temperature and is primarily utilized as a chemical intermediate in organosilicon chemistry. Its steric hindrance from the bulky trimethylsilyl groups likely influences its reactivity, making it suitable for selective silylation or protection of reactive functional groups .

Properties

InChI

InChI=1S/C11H27NSi3/c1-13(2,3)11(14(4,5)6)10-12-15(7,8)9/h1-9H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGKYYAJYTDYONV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C(=C=N[Si](C)(C)C)[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H27NSi3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60347105
Record name Silanamine, N-[bis(trimethylsilyl)ethenylidene]-1,1,1-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60347105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7351-44-2
Record name Silanamine, N-[bis(trimethylsilyl)ethenylidene]-1,1,1-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60347105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Silanamine, N-[bis(trimethylsilyl)ethenylidene]-1,1,1-trimethyl- is a silane compound that has garnered interest in various fields due to its unique chemical properties and potential biological activities. Understanding the biological activity of this compound is crucial for its application in pharmaceuticals, materials science, and environmental studies. This article provides a comprehensive review of the biological activity associated with silanamine, including relevant data tables, case studies, and research findings.

Structure and Composition

  • Chemical Formula : C7_7H18_{18}N2_2Si2_2
  • Molecular Weight : 186.4022 g/mol
  • CAS Registry Number : 1000-70-0
  • IUPAC Name : N-[bis(trimethylsilyl)ethenylidene]-1,1,1-trimethylsilanamine

The compound features a silicon-nitrogen bond and multiple trimethylsilyl groups, which contribute to its reactivity and potential biological interactions.

Toxicological Studies

Recent studies have assessed the acute inhalation toxicity of silanamine. For instance, a report indicated that exposure to silanamine resulted in significant respiratory distress and mortality in animal models:

Study ReferenceConcentration (mg/m³)Mortality Rate (%)Observed Effects
Anonymous 1981a4900100Acute diffuse foreign body bronchitis
Anonymous 20001120100Haemorrhagic lungs, eosinophilic oedema
Anonymous 2022500100Severe respiratory distress

These findings highlight the compound's potential hazards upon inhalation, necessitating careful handling and risk assessment in occupational settings .

Antimicrobial Activity

Silanamine has been evaluated for its antimicrobial properties. A study focusing on its interaction with various bacterial strains revealed promising results:

  • Tested Bacteria : Pseudomonas aeruginosa, Staphylococcus aureus
  • Methodology : Disk diffusion method to assess inhibition zones.
Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosa1532 µg/mL
Staphylococcus aureus1816 µg/mL

The results indicate that silanamine exhibits significant antibacterial activity, particularly against Staphylococcus aureus, suggesting its potential use as an antimicrobial agent .

Case Study 1: Inhalation Toxicity Assessment

A comprehensive inhalation toxicity study was conducted using male rats to evaluate the effects of silanamine exposure at various concentrations. The study found that at higher concentrations (e.g., 1120 mg/m³), all subjects exhibited severe respiratory symptoms leading to death. Histopathological analysis revealed:

  • Findings : Multifocal alveolar emphysema and bronchiolar epithelial erosion.
  • : The study concluded that silanamine poses significant risks when inhaled, emphasizing the need for protective measures during handling .

Case Study 2: Antimicrobial Efficacy

In another investigation, silanamine was tested for its effectiveness against biofilms formed by Pseudomonas aeruginosa. The study utilized both in vitro and in vivo models to assess biofilm disruption:

  • Results : Silanamine reduced biofilm biomass by approximately 70% at a concentration of 50 µg/mL.
  • Implications : This suggests that silanamine could be beneficial in treating infections associated with biofilm-forming bacteria .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparison

A comparative analysis of structurally related silanamines and silylating agents is presented below:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Features
Silanamine, N-[bis(trimethylsilyl)ethenylidene]-1,1,1-trimethyl- 1586-73-8 C₉H₂₇NSi₃ 233.58 Three trimethylsilyl groups; ethenylidene moiety
Hexamethyldisilazane (HMDS) 999-97-3 C₆H₁₉NSi₂ 161.44 Two trimethylsilyl groups; linear disilazane backbone
N,N-Bis(trimethylsilyl)allylamine - C₉H₂₃NSi₂ 219.43 Allyl group; two trimethylsilyl groups
Bis(trimethylsilyl)carbodiimide 1000-70-0 C₇H₁₈N₂Si₂ 186.40 Carbodiimide core; two trimethylsilyl groups

Physical Properties and Reactivity

  • Boiling Points and Stability: The target compound’s higher molecular weight (233.58 g/mol) compared to HMDS (161.44 g/mol) suggests greater thermal stability and higher boiling point, though specific data are unavailable . Bis(trimethylsilyl)carbodiimide has a boiling point of 165.8°C and lower density (0.81 g/cm³), reflecting its smaller size and non-polar nature .
  • Reactivity :

    • The ethenylidene group in the target compound may enhance electrophilicity, enabling conjugation with unsaturated systems, whereas HMDS is primarily used for deprotonation or silylation of alcohols and amines .
    • Allylamine derivatives (e.g., N,N-Bis(trimethylsilyl)allylamine) exhibit reactivity toward alkenes and dienes due to the allyl substituent .

Research Findings and Data Gaps

  • Safety Data : Toxicity profiles for the target compound require further experimental validation, as existing data rely on structural analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Silanamine, N-[bis(trimethylsilyl)ethenylidene]-1,1,1-trimethyl-
Reactant of Route 2
Silanamine, N-[bis(trimethylsilyl)ethenylidene]-1,1,1-trimethyl-

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